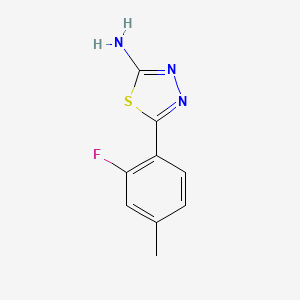
4-Hydroxy-7-(trifluoromethyl)coumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-7-(trifluoromethyl)coumarin is a fluorinated coumarin derivative with a hydroxy group at the 4-position and a trifluoromethyl group at the 7-position. This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications. It is a pyrone-fused benzene heterocyclic compound, widely used as a dye and emitter in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-(trifluoromethyl)coumarin typically involves the condensation of 4-hydroxycoumarin with trifluoromethyl-substituted reagents. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For example, the reaction of 4-hydroxycoumarin with trifluoroacetic anhydride in the presence of a Lewis acid catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield. The use of microwave-assisted synthesis and solvent-free conditions are also explored to enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-7-(trifluoromethyl)coumarin undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and thiols can react with the trifluoromethyl group under basic conditions
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and diols.
Substitution: Amino and thio derivatives of coumarin
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-7-(trifluoromethyl)coumarin has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Acts as a fluorescent probe for detecting various biological molecules and ions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, sensors, and electronic devices such as DSSCs and OLEDs .
Wirkmechanismus
The mechanism of action of 4-Hydroxy-7-(trifluoromethyl)coumarin involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties are due to its ability to undergo excited state proton transfer (ESPT), which is influenced by the medium’s microviscosity and polarity. This makes it an effective sensor for detecting changes in the environment, such as the presence of hydrogen sulfide (H₂S) and other analytes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxycoumarin
- 7-Hydroxy-4-methylcoumarin
- 7-Methoxy-4-(trifluoromethyl)coumarin
- 4-(Trifluoromethyl)umbelliferone
Uniqueness
4-Hydroxy-7-(trifluoromethyl)coumarin is unique due to its trifluoromethyl group, which enhances its electron-withdrawing properties and increases its stability and fluorescence intensity. This makes it particularly useful in applications requiring high sensitivity and specificity, such as fluorescence microscopy and chemical sensing .
Eigenschaften
Molekularformel |
C10H5F3O3 |
|---|---|
Molekulargewicht |
230.14 g/mol |
IUPAC-Name |
4-hydroxy-7-(trifluoromethyl)chromen-2-one |
InChI |
InChI=1S/C10H5F3O3/c11-10(12,13)5-1-2-6-7(14)4-9(15)16-8(6)3-5/h1-4,14H |
InChI-Schlüssel |
FCPZIKABRIREMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(F)(F)F)OC(=O)C=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


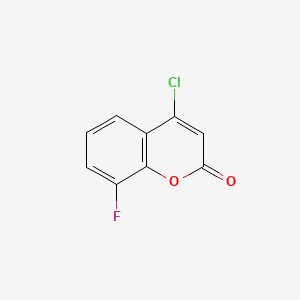
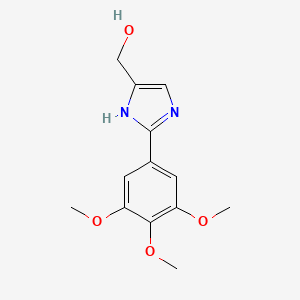
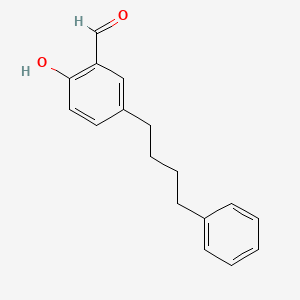
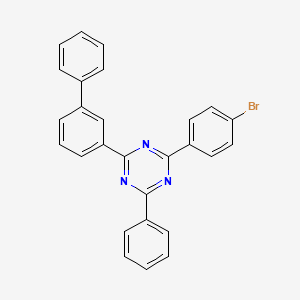

![(E)-4-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyrimidine](/img/structure/B13700535.png)
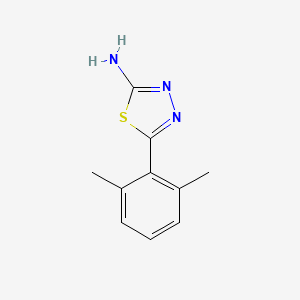

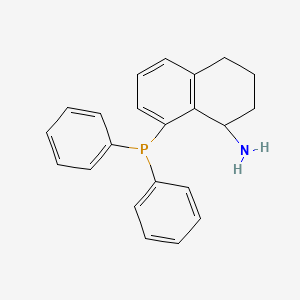


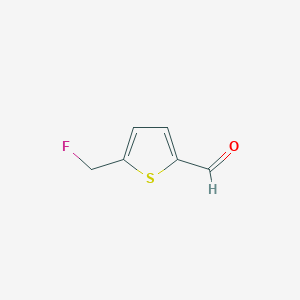
![Sodium 4-[7-Hydroxy-2,2-dimethyl-4-(sulfonatomethyl)quinolin-1(2H)-yl]butanoate](/img/structure/B13700578.png)
